![molecular formula C16H14N4O3S2 B2544237 (E)-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide CAS No. 1173371-28-2](/img/structure/B2544237.png)
(E)-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3S2 and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality (E)-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
A study by Palkar et al. (2017) explored analogs of 1,3-benzo[d]thiazol-2-yl pyrazole-1-carboxamide, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds showed activity at non-cytotoxic concentrations, indicating potential as antibacterial agents (Palkar et al., 2017).
Heterocyclic Synthesis
Research by Darweesh et al. (2016) detailed the synthesis of benzothiazole-based heterocycles, including 1-(benzothiazol-2-yl) pyrazoles. These heterocycles were used to create novel pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyramidine derivatives, demonstrating the versatility of these compounds in heterocyclic chemistry (Darweesh et al., 2016).
Carbonic Anhydrase Inhibitors
Büyükkıdan et al. (2013) synthesized metal complexes of heterocyclic sulfonamide, showing strong inhibition of carbonic anhydrase isoenzymes. This suggests potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial (Büyükkıdan et al., 2013).
Antimicrobial Activity
Basavarajaiah and Mruthyunjayaswamy (2008) reported on the synthesis of thiazole-semicarbazides and their derivatives, including pyrazole-1-carboxamides. These compounds were screened for antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).
Antiproliferative Activities
Mert et al. (2014) synthesized pyrazole-sulfonamide derivatives and tested them for antiproliferative activities against cancer cell lines. Some compounds showed promising activities, indicating potential in cancer therapy (Mert et al., 2014).
Synthesis of Novel Heterocycles
Uma et al. (2017) synthesized benzo[d]thiazole-based heterocycles, demonstrating their application in creating diverse compounds with potential biological activities (Uma et al., 2017).
Synthesis of Antimicrobial and Antiproliferative Agents
Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, which exhibited antimicrobial and antiproliferative activities. This study underscores the compound's role in developing new antimicrobial and anticancer agents (Mansour et al., 2020).
Cardiac Electrophysiological Activity
Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides and benzene-sulfonamides, showing potency in cardiac electrophysiological activity. This indicates potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
properties
IUPAC Name |
2-methyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-4-9-20-12-6-5-11(25(3,22)23)10-14(12)24-16(20)18-15(21)13-7-8-17-19(13)2/h1,5-8,10H,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDOQYXBOCOCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetohydrazide](/img/structure/B2544156.png)
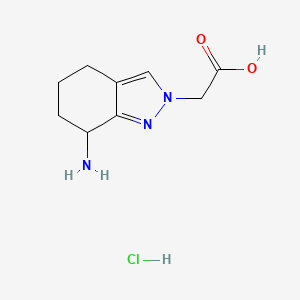
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2544158.png)


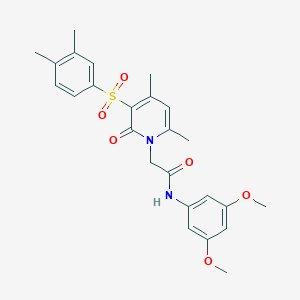
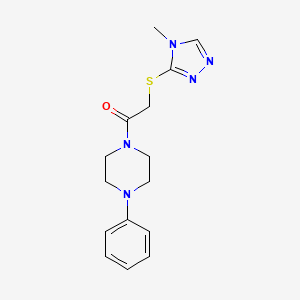

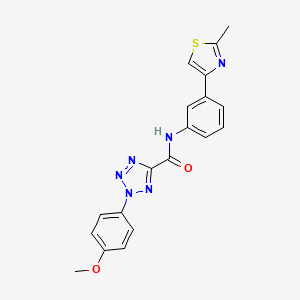
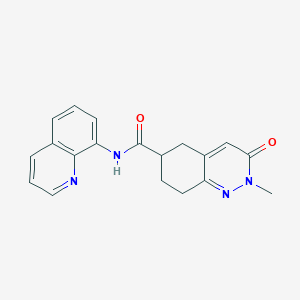

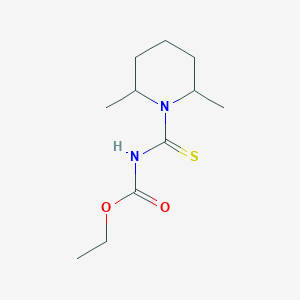
![[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B2544173.png)
